ETHYL (2Z)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring system.
Introduction of the furyl and phenyl groups: The furyl and phenyl groups are introduced through condensation reactions, often using aldehydes or ketones as starting materials.
Functional group modifications: The nitro and chloro substituents are introduced through nitration and halogenation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro groups can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 2-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[(5-{2-chlorophenyl}-2-furyl)methylene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound lacks the nitro group, which may affect its chemical reactivity and biological activity.
Ethyl 2-[(5-{2-nitrophenyl}-2-furyl)methylene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound lacks the chloro substituent on the phenyl ring, which may influence its overall properties.
The uniqueness of ETHYL (2Z)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C27H19Cl2N3O6S |
---|---|
Molecular Weight |
584.4g/mol |
IUPAC Name |
ethyl (2Z)-2-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H19Cl2N3O6S/c1-3-37-26(34)23-14(2)30-27-31(24(23)17-6-4-5-7-19(17)28)25(33)22(39-27)13-16-9-11-21(38-16)18-12-15(32(35)36)8-10-20(18)29/h4-13,24H,3H2,1-2H3/b22-13- |
InChI Key |
ALXZBRSOICMMOM-XKZIYDEJSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)S2)C |
Origin of Product |
United States |
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